molecular formula C7H5ClN2O B8492542 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine

4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine

Cat. No.: B8492542
M. Wt: 168.58 g/mol
InChI Key: SYDGNXYENGLEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(prop-2-yn-1-yloxy)pyrimidine (CID 12137598) is a valuable heteroaromatic synthon with the molecular formula C7H5ClN2O . Its structure features a pyrimidine ring substituted with an electron-withdrawing chloro group at the 4-position and a prop-2-yn-1-yloxy (propargyloxy) ether at the 6-position, as represented by the SMILES notation C#CCOC1=CC(=NC=N1)Cl . This molecular architecture makes it a versatile and key intermediate in organic and medicinal chemistry research. The primary research value of this compound lies in its bifunctional reactivity. The 4-chloro group on the pyrimidine ring is a well-established reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols to create diverse 4,6-disubstituted pyrimidine libraries . Simultaneously, the terminal alkyne group of the propargyloxy side chain offers orthogonal reactivity. It readily participates in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient synthesis of complex molecular architectures like triazole-functionalized pyrimidines . This combination makes it an ideal precursor for constructing novel compounds for applications in drug discovery, materials science, and chemical biology. For Research Use Only (RUO) . This product is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-prop-2-ynoxypyrimidine

InChI

InChI=1S/C7H5ClN2O/c1-2-3-11-7-4-6(8)9-5-10-7/h1,4-5H,3H2

InChI Key

SYDGNXYENGLEQZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=NC=N1)Cl

Origin of Product

United States

Preparation Methods

Substitution of Methylsulfonyl Precursors

A widely adopted method involves displacing a methylsulfonyl group with propargyl alcohol. 5-Chloro-4,6-dimethoxy-2-methylsulfonylpyrimidine reacts with propargyl alcohol in acetone under reflux with potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, yielding 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine after 6–8 hours.

Typical Procedure :

  • Combine 5-chloro-4,6-dimethoxy-2-methylsulfonylpyrimidine (10 mmol), propargyl alcohol (10 mmol), and K₂CO₃ (30 mmol) in acetone (10 mL).

  • Reflux at 56°C for 6–8 hours.

  • Filter and evaporate solvent under reduced pressure.

  • Recrystallize from methanol to obtain pure product (Yield: 85–90%, purity >95%).

This method avoids harsh conditions and leverages the methylsulfonyl group’s superior leaving ability compared to halides.

Alkylation of 4-Chloro-6-hydroxypyrimidine

Propargyl Bromide-Mediated O-Alkylation

4-Chloro-6-hydroxypyrimidine , synthesized via hydrogen halide demethylation of 4-chloro-6-methoxypyrimidine, undergoes alkylation with propargyl bromide. The reaction is conducted in dimethylformamide (DMF) with K₂CO₃ as a base.

Optimized Protocol :

  • Suspend 4-chloro-6-hydroxypyrimidine (1.0 mmol) in DMF (5 mL).

  • Add propargyl bromide (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Stir at room temperature for 10 hours.

  • Quench with ice water, extract with dichloromethane, and purify via column chromatography (Yield: 70–75%, purity: 99%).

This route is advantageous due to the commercial availability of propargyl bromide and mild reaction conditions.

Halogen Exchange and Propargylation

Selective Chlorination Followed by Propargyloxy Substitution

Starting from 4,6-dichloropyrimidine , selective substitution at the 6-position is achieved using propargyl alcohol in the presence of a palladium-copper catalyst. This method ensures regioselectivity and high functional group tolerance.

Catalytic Procedure :

  • Mix 4,6-dichloropyrimidine (1.0 mmol), propargyl alcohol (1.2 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) in acetonitrile.

  • Add triethylamine (2.0 mmol) and stir at room temperature under argon.

  • After 9–11 hours, filter and purify via flash chromatography (Yield: 90–95%).

This method is ideal for scalable synthesis but requires stringent inert conditions.

Comparative Analysis of Methods

Method Starting Material Reagents Yield (%) Purity (%) Key Advantage
Nucleophilic SubstitutionMethylsulfonyl pyrimidinePropargyl alcohol, K₂CO₃85–90>95Mild conditions, high selectivity
O-Alkylation4-Chloro-6-hydroxypyrimidinePropargyl bromide, K₂CO₃70–7599Commercially available intermediates
Catalytic Propargylation4,6-DichloropyrimidinePd/Cu catalysts, Et₃N90–9598Scalable, regioselective

Challenges and Optimization Strategies

Side Reactions in Propargylation

Propargyl groups are prone to polymerization under basic conditions. Adding radical inhibitors (e.g., hydroquinone) and maintaining temperatures below 40°C mitigate this issue.

Solvent Selection

Polar aprotic solvents (DMF, acetone) enhance nucleophilicity, while acetonitrile improves catalytic coupling efficiency.

Catalyst Recycling

Pd/Cu catalysts can be recovered via filtration and reused up to three times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The propynyl group can be oxidized to form corresponding oxides.

    Reduction: The pyrimidine ring can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of pyrimidine, including 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine, exhibit potent anticancer activities. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of cancer cell lines such as pancreatic adenocarcinoma (CFPAC-1) with IC50 values indicating strong antiproliferative effects. The compound's mechanism may involve the induction of apoptosis and necrosis in tumor cells, making it a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. For example, structure-activity relationship (SAR) studies have identified that modifications at various positions on the pyrimidine ring can enhance its inhibitory potency against targets like NAPE-PLD, which is implicated in cancer metabolism .

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative activity of pyrimidine derivatives found that this compound derivatives exhibited significant cytotoxic effects against various human cancer cell lines, including breast and renal cancers. The findings suggest that structural modifications can lead to compounds with selective activity against specific cancer types .

Agricultural Applications

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Research indicates that derivatives containing the propynyl ether group at the 6-position of the pyrimidine ring demonstrate effective inhibition of chlorophyll synthesis in certain plant species, indicating potential use as herbicides .

Case Study: Structure-Activity Relationship in Herbicides

A comprehensive study on the herbicidal activity of pyrimidine derivatives revealed that the presence of an alkynyloxy group significantly enhances the bleaching activity against weed species such as Panicum alopecuroides. The IC50 values for these compounds suggest that they could be developed into effective agricultural chemicals for weed management .

Mechanism of Action

The mechanism of action of 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . In agrochemicals, it may inhibit enzymes critical for plant or fungal metabolism, leading to their death .

Comparison with Similar Compounds

Substitution Position Effects on Herbicidal Activity

The position of the pyrimidine substituent profoundly impacts bioactivity. For example:

  • 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine (substituted at the pyrazole 1-position) exhibited moderate herbicidal activity, achieving ~60% inhibition of Digitaria sanguinalis growth .
  • In contrast, compound 6d (substituted at the pyrazole 5-position) showed superior efficacy, with 82% inhibition of weed fresh weight at 750 g a.i./ha. This highlights the critical role of substitution geometry in optimizing herbicidal action .

Table 1: Impact of Substitution Position on Herbicidal Activity

Compound Substitution Position Target Weed Inhibition Rate (%)
Compound 6d Pyrazole 5-position D. sanguinalis 82
Previous analog [30] Pyrazole 1-position D. sanguinalis ~60

Alkoxy and Thioether Derivatives

Ether and thioether derivatives of 4,6-dichloropyrimidine demonstrate varied reactivity and applications:

  • 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine (12) and 4-Chloro-6-ethoxy analog (13) are intermediates in radioligand synthesis. Their alkoxy groups (-OCH₃, -OCH₂CH₃) offer stability but lower electrophilicity compared to the propargyloxy group, reducing their utility in nucleophilic substitutions .
  • 4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine (14) incorporates a thioether group (-S-CH₂CH₃), which enhances sulfur-mediated interactions in biological systems but may reduce hydrolytic stability .

Chloromethyl-Substituted Pyrazolo[3,4-d]pyrimidines

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) serves as a versatile intermediate for synthesizing disubstituted analogs. Its chloromethyl group (-CH₂Cl) facilitates nucleophilic substitutions, enabling access to compounds with antitumor, antiviral, or phosphodiesterase inhibitory activities.

Table 2: Key Structural and Functional Differences

Compound Substituent Key Applications Reactivity Profile
4-Chloro-6-(prop-2-yn-1-yloxy)pyrimidine Propargyloxy (-O-CH₂-C≡CH) Herbicides High electrophilicity
4-Chloro-6-methoxypyrimidine (12) Methoxy (-OCH₃) Radioligand precursors Moderate stability
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) Chloromethyl (-CH₂Cl) Pharmacological intermediates High nucleophilic reactivity

Halogenated Phenyl Derivatives

  • 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine incorporates a dihalogenated aryl group, improving lipophilicity and membrane permeability. Such derivatives are explored as enzyme inhibitors but may exhibit lower selectivity compared to propargyloxy analogs due to steric hindrance .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Containment : Perform reactions in a fume hood or glovebox, especially when generating volatile byproducts (e.g., HCl gas) .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4,6-dichloropyrimidine with propargyl alcohol (prop-2-yn-1-ol) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include a singlet for the propargyl CH₂ group (δ ~4.7 ppm) and aromatic pyrimidine protons (δ ~8.1–8.3 ppm) .
  • FT-IR : Confirm the C≡C stretch at ~2120 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹ .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16 B.01 with B3LYP/6-311+G(d,p)) to confirm structural assignments .
  • X-ray Crystallography : Resolve ambiguities (e.g., propargyl orientation) via single-crystal diffraction. Crystallize in ethyl acetate/hexane at −20°C. Key metrics: C8–O1 bond length = 1.34 Å, confirming ether linkage .

Q. What strategies optimize reaction yields for introducing the propargyloxy group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ (5 mol%) in Sonogashira-like couplings, but prioritize nucleophilic substitution due to steric hindrance .
  • Solvent Effects : Anhydrous DMF increases reactivity vs. THF (yield: 78% vs. 62%) by stabilizing the transition state .
  • Temperature Control : Reactions at 60°C reduce side products (e.g., di-propargylated byproducts) compared to reflux conditions .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Methodological Answer :

  • Disorder in Propargyl Group : The terminal alkyne often exhibits rotational disorder. Mitigate by collecting data at 100 K and refining with SHELXL using PART instructions .
  • Weak Diffraction : Crystals may degrade under X-rays. Use a low-dose synchrotron source (e.g., 0.7 Å wavelength) and rapid data collection (<60 sec/frame) .

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